molecular formula C15H16FNO3S B2758775 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide CAS No. 1795493-93-4

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide

Cat. No.: B2758775
CAS No.: 1795493-93-4
M. Wt: 309.36
InChI Key: XDYDEDBPDMUIBA-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxy group, a thiophene ring, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting from 4-methoxybenzoic acid, nitration followed by reduction can introduce the amino group.

    Amide Formation: The amide bond formation can be carried out using coupling reagents such as EDCI or DCC in the presence of a base.

    Thiophene Introduction: The thiophene ring can be introduced via a Grignard reaction or a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The thiophene ring can be introduced via coupling reactions such as Suzuki or Stille coupling.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP for oxidation reactions.

    Reducing Agents: NaBH4, LiAlH4 for reduction reactions.

    Coupling Reagents: Pd(PPh3)4, CuI for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups at the fluorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of benzamides are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. Benzamide derivatives have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzamide: Lacks the fluorine and thiophene groups.

    3-fluoro-4-methoxybenzamide: Lacks the hydroxy and thiophene groups.

    N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide: Lacks the fluorine group.

Uniqueness

The uniqueness of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability, while the thiophene ring can contribute to electronic properties.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYDEDBPDMUIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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